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Compound of Interest

Compound Name:
4-Bromo-1,2-dihydropyridazine-

3,6-dione

Cat. No.: B103161 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyridazinedione scaffold is a versatile pharmacophore that has been extensively studied

for its wide range of biological activities, including anticancer, antimicrobial, and anti-

inflammatory properties. The introduction of a bromine atom at the 4-position of the

pyridazinedione ring can significantly influence the compound's physicochemical properties and

its interaction with biological targets. This guide provides a comparative analysis of the

structure-activity relationship (SAR) of 4-bromo-pyridazinedione analogs, drawing upon

available experimental data to elucidate the impact of this substitution on their biological

efficacy.

Comparative Analysis of Biological Activity
While a comprehensive and systematic SAR study dedicated exclusively to 4-bromo-

pyridazinedione analogs is not extensively documented in publicly available literature, a

comparative analysis of existing data from various studies on pyridazinone derivatives provides

valuable insights. The following tables summarize the biological activities of select 4-bromo-

substituted compounds, including pyridazinedione analogs and structurally related heterocyclic

compounds, to infer potential SAR trends.
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The introduction of a 4-bromo substituent in heterocyclic compounds has shown variable

effects on their anticancer activity. In some scaffolds, it contributes to enhanced potency, while

in others, its impact is less pronounced.

Compound ID Structure
Cancer Cell
Line

Activity (IC₅₀) Reference

1

4-bromo-4'-

chloro pyrazoline

analog of

curcumin

HeLa 8.7 µg/mL [1]

Curcumin Curcumin HeLa 42.4 µg/mL [1]

Table 1: Comparison of the anticancer activity of a 4-bromo-substituted pyrazoline analog of

curcumin with the parent compound, curcumin.

Antimicrobial Activity
The 4-bromo substitution has also been explored in the context of antimicrobial agents. The

data suggests that its presence can contribute to activity against certain bacterial strains.

Compound ID Structure
Bacterial
Strain

Activity (MIC) Reference

10c

4-bromo

derivative of

benzoylthiourea

E. coli 128 µg/mL [2]

Table 2: Antimicrobial activity of a 4-bromo derivative of benzoylthiourea.

Enzyme Inhibition
The 4-bromo moiety has been incorporated into molecules targeting specific enzymes. For

instance, in the context of phosphodiesterase 4 (PDE4) inhibitors, the position of the bromo

substituent is critical. When placed on an indole moiety attached to a pyridazinone core, it was
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found to be detrimental to the inhibitory activity. In contrast, 4-bromo-substituted thiazole

derivatives have demonstrated potent inhibition of Na+/K+-ATPase.

Compound ID Structure Target Enzyme Activity Reference

Indole-

pyridazinone

5'-bromo-indole

attached to

pyridazinone

PDE4
Practically

inactive
[3]

12b

(4-bromo-2-

(piperidin-1-

yl)thiazol-5-yl)

(phenyl)methano

ne

Na+/K+-ATPase Potent inhibitor [4]

Table 3: Enzyme inhibitory activity of 4-bromo-substituted heterocyclic compounds.

Key SAR Observations
Based on the limited available data, the following preliminary SAR observations can be made:

Position and Scaffold Dependency: The effect of the 4-bromo substitution is highly

dependent on its position within the molecule and the nature of the core scaffold.

Anticancer Activity: In the context of a pyrazoline analog of curcumin, the presence of a 4-

bromo group, in combination with a 4'-chloro substitution, significantly enhanced the

cytotoxic activity against HeLa cells compared to the parent compound[1].

Antimicrobial Activity: A 4-bromo derivative of benzoylthiourea displayed moderate activity

against E. coli[2].

Enzyme Inhibition: The influence of the bromo substituent on enzyme inhibition is target-

specific. While a bromo-substituted indole moiety on a pyridazinone scaffold led to a loss of

PDE4 inhibitory activity[3], a 4-bromo-substituted thiazole derivative was a potent inhibitor of

Na+/K+-ATPase[4].
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Detailed methodologies are crucial for the reproducibility and validation of experimental

findings. Below are representative protocols for key assays cited in the evaluation of

pyridazinedione analogs.

In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell

lines.

Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of 5 x 10³

to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds (e.g., 4-bromo-pyridazinedione analogs) and a vehicle control. The plates are

incubated for an additional 48 to 72 hours.

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate

is incubated for another 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each

well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting

the percentage of cell viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible

growth of a microorganism.

Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., E. coli)

is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a

suitable broth medium.
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Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in

a 96-well microtiter plate.

Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and

broth) and negative (broth only) controls are included.

Incubation: The plate is incubated at 37°C for 18 to 24 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible bacterial growth is observed.

Signaling Pathway Analysis
Pyridazinone derivatives have been shown to modulate various signaling pathways, including

the NF-κB and PDE4 pathways, which are often implicated in inflammation and cancer.

NF-κB Signaling Pathway
The NF-κB signaling pathway plays a critical role in regulating immune and inflammatory

responses, cell proliferation, and survival. Some pyridazinone analogs have been found to

inhibit this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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